molecular formula C15H18N4OS B2461244 2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2320466-41-7

2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone

Cat. No. B2461244
CAS RN: 2320466-41-7
M. Wt: 302.4
InChI Key: BGJUHQINAONDKX-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the azetidine family, which has been shown to possess a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it may possess anti-fungal properties by inhibiting the growth of Candida albicans.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess anti-fungal properties by inhibiting the growth of Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments is its potential applications in the field of medicine. This compound has been shown to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on 2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One potential direction is to investigate the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, this compound may have potential applications in the treatment of other diseases, such as fungal infections and autoimmune disorders. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with even greater biological activity.

Synthesis Methods

The synthesis of 2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves a multi-step process. The first step involves the reaction of benzyl chloride with sodium sulfide to form benzyl sulfide. The second step involves the reaction of benzyl sulfide with 1-azido-3-chloropropane to form 1-benzylsulfanyl-3-chloropropane. The third step involves the reaction of 1-benzylsulfanyl-3-chloropropane with sodium azide to form 1-benzylsulfanyl-3-azidopropane. The final step involves the reaction of 1-benzylsulfanyl-3-azidopropane with propargyl bromide and copper (I) iodide to form this compound.

Scientific Research Applications

2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess anti-fungal properties by inhibiting the growth of Candida albicans.

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-8-14(9-18)10-19-7-6-16-17-19/h1-7,14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJUHQINAONDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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